molecular formula C19H19NO4S2 B12132714 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B12132714
M. Wt: 389.5 g/mol
InChI Key: LHNCAHVVZOOTLC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a thiophene ring, and a sulfone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thiophene ring, and the incorporation of the sulfone group. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

    Introduction of Thiophene Ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.

    Incorporation of Sulfone Group: The sulfone group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfone group can be reduced to sulfides using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, thiophene ring, and sulfone group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19NO4S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H19NO4S2/c1-13-16-6-2-3-7-17(16)24-18(13)19(21)20(11-15-5-4-9-25-15)14-8-10-26(22,23)12-14/h2-7,9,14H,8,10-12H2,1H3

InChI Key

LHNCAHVVZOOTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4

Origin of Product

United States

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